molecular formula C18H20ClNO5 B5065290 2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-nitrobenzene

2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-nitrobenzene

Cat. No. B5065290
M. Wt: 365.8 g/mol
InChI Key: USHQPTJPRYWTDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-nitrobenzene, also known as GW501516, is a synthetic drug that was originally developed as a potential treatment for cardiovascular disease and metabolic disorders. However, it is now primarily used as a performance-enhancing drug by athletes and bodybuilders due to its ability to increase endurance and fat burning.

Mechanism of Action

2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-nitrobenzene works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating energy metabolism. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as increased mitochondrial biogenesis and oxidative metabolism.
Biochemical and Physiological Effects:
In addition to its effects on metabolism, 2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-nitrobenzene has also been shown to have anti-inflammatory and anti-cancer properties. It has been shown to reduce the expression of pro-inflammatory cytokines and inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-nitrobenzene in lab experiments is its ability to increase endurance and fat burning in animal models, which can be useful for studying the effects of exercise on metabolism. However, one limitation is its potential for off-target effects, as it has been shown to activate other nuclear receptors in addition to PPARδ.

Future Directions

There are several potential future directions for research on 2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-nitrobenzene. One area of interest is its potential as a treatment for metabolic disorders such as type 2 diabetes and obesity. Another area of interest is its potential as a neuroprotective agent, as it has been shown to improve cognitive function in animal models. Additionally, further research is needed to fully understand the long-term effects of 2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-nitrobenzene on metabolism and overall health.

Synthesis Methods

The synthesis of 2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-nitrobenzene involves several steps, including the reaction of 4-nitrobenzene with 2-chloroethanol to form 2-chloro-4-nitrophenol, which is then reacted with 4-(2-methoxy-4-methylphenoxy)butanol to form the final product.

Scientific Research Applications

2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-nitrobenzene has been extensively studied in scientific research, particularly in the fields of exercise physiology and metabolism. It has been shown to increase endurance and fat burning in animal models, as well as improve glucose metabolism and insulin sensitivity.

properties

IUPAC Name

1-[4-(2-chloro-4-nitrophenoxy)butoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO5/c1-13-5-7-17(18(11-13)23-2)25-10-4-3-9-24-16-8-6-14(20(21)22)12-15(16)19/h5-8,11-12H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHQPTJPRYWTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-nitrobenzene

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